Diethyl hexyl(phenyl)propanedioate
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Overview
Description
Diethyl hexyl(phenyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of two ethyl groups, a hexyl group, and a phenyl group attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl hexyl(phenyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with hexyl bromide and phenyl bromide in the presence of a strong base such as sodium ethoxide. The reaction is typically carried out in an ethanol solvent at room temperature .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl hexyl(phenyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters
Scientific Research Applications
Diethyl hexyl(phenyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl hexyl(phenyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Diethyl oxalate
Uniqueness
Diethyl hexyl(phenyl)propanedioate is unique due to the presence of both hexyl and phenyl groups, which impart distinct chemical properties and reactivity.
Properties
CAS No. |
5243-35-6 |
---|---|
Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
diethyl 2-hexyl-2-phenylpropanedioate |
InChI |
InChI=1S/C19H28O4/c1-4-7-8-12-15-19(17(20)22-5-2,18(21)23-6-3)16-13-10-9-11-14-16/h9-11,13-14H,4-8,12,15H2,1-3H3 |
InChI Key |
XSZKDMUYGWNWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C1=CC=CC=C1)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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